molecular formula C8H16N2O3 B555289 N6-Acetyl-L-lysine CAS No. 692-04-6

N6-Acetyl-L-lysine

Cat. No. B555289
CAS RN: 692-04-6
M. Wt: 188.22 g/mol
InChI Key: DTERQYGMUDWYAZ-ZETCQYMHSA-N
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Description

N6-Acetyl-L-lysine is an N6-acyl-L-lysine where the N6-acyl group is specified as acetyl . It has a role as a human metabolite . It is a tautomer of a N6-acetyl-L-lysine zwitterion .


Synthesis Analysis

In mammalian cells, N6-acetyl-L-lysine can be utilized by Lysyl-tRNA synthetase (KARS) to generate N6-acetyl-L-lysyl-tRNA . This introduces N6-acetyl-L-lysine into the growing nascent polypeptide and intra-translationally results in protein acetylation .


Molecular Structure Analysis

The molecular formula of N6-Acetyl-L-lysine is C8H16N2O3 . The molecular weight is 188.22 g/mol . The IUPAC name is (2 S )-6-acetamido-2-aminohexanoic acid .


Chemical Reactions Analysis

N6-Acetyl-L-lysine is an R-chain N-acetylated α amino acid used together with other lysine analogues to differentiate and characterize various aminoacylases and regulator 2 (Sir2) enzymes/sirtuins .


Physical And Chemical Properties Analysis

The density of N6-Acetyl-L-lysine is 1.1±0.1 g/cm3 . The boiling point is 442.0±40.0 °C at 760 mmHg . The molar refractivity is 47.8±0.3 cm3 . The polar surface area is 92 Å2 .

Scientific Research Applications

  • Intra-translational Deposition of N6-acetyl-L-lysine in Nascent Proteins

    • Scientific Field: Molecular Biology
    • Application Summary: N6-acetyl-L-lysine residue is abundant in dietary protein but less is known about its potential influences on the diet-consumers. It has been found that KARS mediates intra-translational deposition of diet-derived N6-acetyl-L-lysine in nascent proteins to contribute the acetylome in cells .
    • Methods of Application: By analyzing the co-crystal structure of Lysyl-tRNA synthetase (KARS) in complex with N6-acetyl-L-lysyl-AMP and pyrophosphate, together with in vitro biochemical assays, it was learned that KARS can utilize N6-acetyl-L-lysine to produce N6-acetyl-L-lysyl-AMP and transfers the N6-acetyl-L-lysyl-moiety to lysine cognate tRNA to generate N6-acetyl-L-lysyl-tRNA .
    • Results: This undocumented protein modification mechanism is inherently different from post-translational modification (PTM) and termed as intra-translational modification (ITM). ITM can functionally mimic PTM mechanisms to deposit acetylation in histones to decondense chromatin. It can also modify PTM-inaccessible regions that are buried inside and functionally important to proteins .
  • Role in the Pathogenesis of COVID-19 in Obese Patients

    • Scientific Field: Immunology
    • Application Summary: N6-Acetyl-L-Lysine has been identified as a key metabolite in the pathogenesis of COVID-19 in obese patients .
    • Methods of Application: Metabolites were measured using ultra high-performance liquid chromatography-quadrupole time of flight mass spectrometry (UHPLC-QTOF-MS) to identify metabolic changes in response to SARS-CoV-2 infection, in lean and obese COVID-19 positive and COVID-19 negative patients .
    • Results: Two of the detected metabolites, N6-acetyl-L-lysine and p-cresol, are detected only among the COVID-19 cohort, exhibiting significantly higher levels in COVID-19 obese patients when compared to COVID-19 lean patients .
  • Differentiation and Characterization of Various Aminoacylases and Regulator 2 (Sir2) Enzymes/Sirtuins

    • Scientific Field: Biochemistry
    • Application Summary: N (epsilon)-Acetyl-L-lysine is an R-chain N-acetylated α amino acid used together with other lysine analogues to differentiate and characterized various aminoacylases and regulator 2 (Sir2) enzymes/sirtuins .
  • Study of Epigenetics and Protein Function

    • Scientific Field: Genetics
    • Application Summary: N-EPSILON-ACETYL-L-LYSINE is commonly found in histones, which are proteins that help package DNA into a compact form. This compound is also utilized in research and pharmaceutical applications, particularly in the study of epigenetics and protein function .
  • Role in Obesity-Induced Symptoms in COVID-19 Patients

    • Scientific Field: Virology
    • Application Summary: N6-acetyl-L-lysine has been found to have a significantly upregulated level in symptomatic COVID-19 overweight-obese patients compared to symptomatic COVID-19 lean patients . This potentially signifies the involvement of N6-acetyl-L-lysine in obesity-induced symptoms in COVID-19 patients .
  • Contribution to the Acetylome in Multiple Organs of Mice

    • Scientific Field: Animal Biology
    • Application Summary: Acetylated dietary protein is a direct source of N6-acetyl-L-lysine that can widely and substantially contribute the acetylome in multiple organs of mice .
  • Role in Obesity-Induced Symptoms in COVID-19 Patients

    • Scientific Field: Virology
    • Application Summary: N6-acetyl-L-lysine has been found to have a significantly upregulated level in symptomatic COVID-19 overweight-obese patients compared to symptomatic COVID-19 lean patients . This potentially signifies the involvement of N6-acetyl-L-lysine in obesity-induced symptoms in COVID-19 patients .
  • Contribution to the Acetylome in Multiple Organs of Mice

    • Scientific Field: Animal Biology
    • Application Summary: Acetylated dietary protein is a direct source of N6-acetyl-L-lysine that can widely and substantially contribute the acetylome in multiple organs of mice .

Safety And Hazards

N6-Acetyl-L-lysine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S)-6-acetamido-2-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTERQYGMUDWYAZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862371
Record name N6-Acetyl-L-lysine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N6-Acetyl-L-lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N6-Acetyl-L-lysine

CAS RN

692-04-6
Record name ε-Acetyl-L-lysine
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Record name N-Epsilon-acetyllysine
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Record name N6-Acetyl-L-lysine
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Record name N-ε-acetyl-L-lysine
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Record name N6-ACETYLLYSINE
Source FDA Global Substance Registration System (GSRS)
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Record name N6-Acetyl-L-lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name N6-Acetyl-L-lysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
347
Citations
N Jalaleddine, M Hachim, H Al-Hroub… - Frontiers in …, 2022 - frontiersin.org
… Two of the detected metabolites, n6-acetyl-l-lysine and p-cresol, are detected only among the … We propose n6-acetyl-l-lysine and p-cresol as potential metabolic markers which warrant …
Number of citations: 8 www.frontiersin.org
H Schmidt, R Bode - Antonie Van Leeuwenhoek, 1992 - Springer
… In the present study, we describe and characterize an N6-acetyl-L-lysine: 2 -oxoglutarate … by varying either the concentrations of N6-acetyl-L-lysine at several concentrations of 2-…
Number of citations: 5 link.springer.com
D Guo, X Zhang, J He, W Yu, R Zhou, F Tong, S Yin… - bioRxiv, 2023 - biorxiv.org
… We herein report that N6-acetyl-L-lysine residues in acetylated … N6-acetyl-L-lysine-proteins, we demonstrated that acetylated dietary protein is a direct source of N6-acetyl-L-lysine that …
Number of citations: 0 www.biorxiv.org
G Bozler, JM Robertson, M Ohsugi, C Hensley… - Archives of Biochemistry …, 1979 - Elsevier
… N5-Acetyl-cornithine and N6-acetyl-L-lysine appear to be used somewhat faster by fl-lysine-grown cells. We may conclude that the transaminase utilizing N”-acetyl-L+lysine …
Number of citations: 11 www.sciencedirect.com
D Guo, X Zhang, J He, W Yu, R Zhou, F Tong, S Yin… - bioRxiv, 2023 - biorxiv.org
… We herein report that N6-acetyl-L-lysine residues in acetylated … N6-acetyl-L-lysine-proteins, we demonstrated that acetylated dietary protein is a direct source of N6-acetyl-L-lysine that …
Number of citations: 2 www.biorxiv.org
J Liu, J Hu, L Tan, Q Zhou, X Wu - 2021 - researchsquare.com
… KEGG analysis identi ed the disruption of the lysine degradation through the related metabolites 5aminopentanoic acid, N6-acetyl-L-lysine, and L-lysine, with the AUC of 0.917, 0.889, …
Number of citations: 3 www.researchsquare.com
MA Parniak, GED Jackson, GJ Murray… - Biochimica et Biophysica …, 1979 - Elsevier
… The following compounds were unable to serve as substrates in the N-hydroxylation reaction: D-lysine, NLacetyl-L-lysine, N6-acetyl-L-lysine, N6-methyl-L-lysine and 6-aminocaproic …
Number of citations: 40 www.sciencedirect.com
J Liu, J Hu, L Tan, Q Zhou, X Wu - BMC Cardiovascular Disorders, 2021 - Springer
… KEGG analysis identified disrupted lysine degradation through the related metabolites 5-aminopentanoic acid, N6-acetyl-l-lysine, and l-lysine, with areas under the ROC curve (AUCs) …
Number of citations: 5 link.springer.com
T Huang, OA Zeleznik, EM Poole… - International journal …, 2019 - academic.oup.com
… N6-acetyl-L-lysine was not correlated with lipid metabolites or CHD risk factors except age. … : 4 38: 5, PCs 30: 1 40: 6, N6-acetyl-L-lysine) from the 16 replicated lipid metabolites. A SMS …
Number of citations: 36 academic.oup.com
J Kusters, H Diekmann - FEMS microbiology letters, 1984 - academic.oup.com
… N6-Acetyl-L-lysine showed noncompetitive inhibition while L-ornithine, Llysine, their a-acetyl derivatives and NS-hydroxy lysine were without effect at 0.1 M. A sensitive assay using t4C-…
Number of citations: 5 academic.oup.com

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